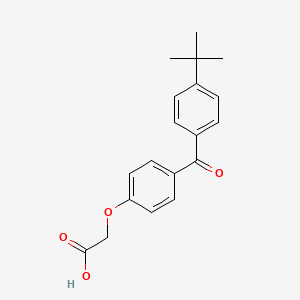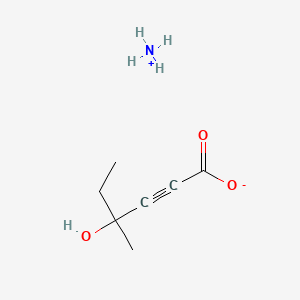
4-Hydroxy-4-methyl-2-hexynoic acid ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-4-methyl-2-hexynoic acid ammonium salt is an organic compound with a unique structure that combines both hydroxyl and carboxylic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-methyl-2-hexynoic acid ammonium salt typically involves the reaction of 4-Hydroxy-4-methyl-2-hexynoic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the ammonium salt. The general reaction can be represented as follows:
4-Hydroxy-4-methyl-2-hexynoic acid+Ammonium hydroxide→4-Hydroxy-4-methyl-2-hexynoic acid ammonium salt
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents. The process typically includes steps such as mixing, heating, and crystallization to obtain the pure ammonium salt. The use of automated systems and reactors ensures consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-4-methyl-2-hexynoic acid ammonium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Methyl-2-hexynoic acid.
Reduction: Formation of 4-Hydroxy-4-methyl-2-hexanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-4-methyl-2-hexynoic acid ammonium salt has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-4-methyl-2-hexynoic acid ammonium salt involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups play a crucial role in these interactions, facilitating binding and reactivity. The compound can participate in various biochemical pathways, influencing cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-4-methyl-2-pentynoic acid ammonium salt
- 4-Hydroxy-4-methyl-2-butynoic acid ammonium salt
Uniqueness
4-Hydroxy-4-methyl-2-hexynoic acid ammonium salt is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of both hydroxyl and carboxylic acid groups allows for diverse chemical transformations and applications, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
101564-62-9 |
|---|---|
Molekularformel |
C7H13NO3 |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
azanium;4-hydroxy-4-methylhex-2-ynoate |
InChI |
InChI=1S/C7H10O3.H3N/c1-3-7(2,10)5-4-6(8)9;/h10H,3H2,1-2H3,(H,8,9);1H3 |
InChI-Schlüssel |
IKRVQTZVVZGCFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C#CC(=O)[O-])O.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14322225.png)
![2-amino-N-[N'-(2-amino-2-methylpropanoyl)carbamimidoyl]-2-methylpropanamide](/img/structure/B14322230.png)
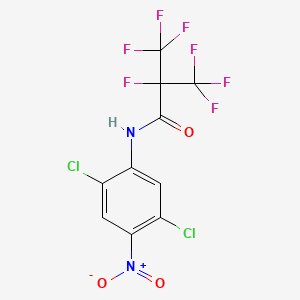


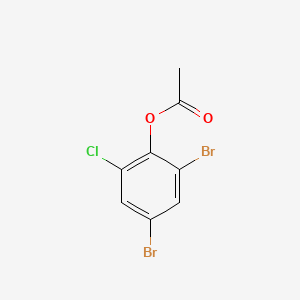
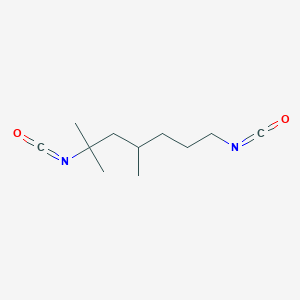
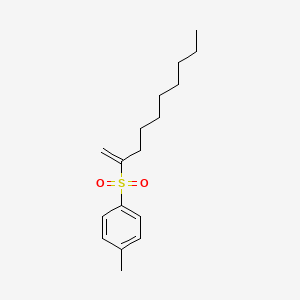
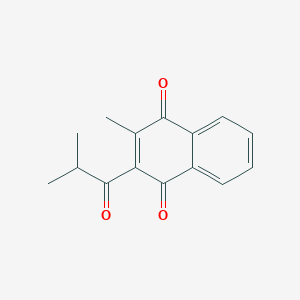
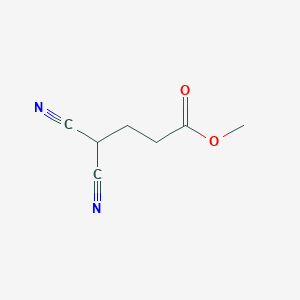

![2-([1,1'-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole](/img/structure/B14322310.png)
